Molecular Profile and Physicochemical Characteristics
Molecular Profile and Physicochemical Characteristics
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2,2-dimethyl-1-propanol
Abstract: 3-Amino-2,2-dimethyl-1-propanol, also known under the synonym Neopentanolamine, is a bifunctional organic compound featuring a primary amine and a primary hydroxyl group. Its unique structural characteristic is the neopentyl core, where two methyl groups are attached to the carbon adjacent to the functional groups. This steric hindrance is not merely a structural curiosity; it is a critical feature that imparts significant metabolic stability and stereochemical control when this molecule is incorporated into larger, biologically active compounds. This technical guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and pivotal applications, particularly for researchers and professionals engaged in pharmaceutical chemistry and drug development.
3-Amino-2,2-dimethyl-1-propanol is a sterically hindered amino alcohol. The gem-dimethyl groups on the C2 position create a neopentyl-like scaffold, which is fundamental to its chemical behavior and utility.
Caption: Molecular Structure of 3-Amino-2,2-dimethyl-1-propanol.
The physical and chemical identifiers for this compound are summarized below, providing a foundational dataset for experimental design.
| Identifier | Value | Reference |
| IUPAC Name | 3-amino-2,2-dimethylpropan-1-ol | [1] |
| Synonyms | Neopentanolamine | [2] |
| CAS Number | 26734-09-8 | [1][3][4] |
| Molecular Formula | C₅H₁₃NO | [1] |
| Molecular Weight | 103.17 g/mol | [2] |
| Appearance | Colorless to white crystals or powder | [1][2] |
| Melting Point | ~70 °C | [2] |
| Solubility | Soluble in Dichloromethane, Chloroform, Ether, Methanol | [2] |
| Purity (Typical) | ≥94.0% - >97.0% (GC) | [1] |
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Amino-2,2-dimethyl-1-propanol is governed by its two primary functional groups: the nucleophilic primary amine and the primary alcohol. The strategic importance of this molecule in synthesis stems from the ability to selectively protect one group while reacting the other.
Core Reactivity Insights:
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Nucleophilic Amine: The primary amine readily participates in reactions typical of amines, such as acylation, alkylation, and carbamate formation.
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Primary Alcohol: The hydroxyl group can be oxidized, esterified, or converted into an ether.
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Steric Influence: The gem-dimethyl group is the defining feature. It provides significant steric bulk around the C2 position, which can moderate the reactivity of the adjacent functional groups. More importantly, in drug development, this neopentyl core is known to enhance metabolic stability by shielding the molecule from enzymatic degradation.[5]
Key Synthetic Transformation: N-Protection
In multi-step syntheses, it is often essential to "mask" the highly reactive amine to allow for selective chemistry at the hydroxyl position. A common and robust method is the formation of a tert-butyloxycarbonyl (Boc) protected amine. This reaction is highly efficient and the Boc group can be removed under acidic conditions without affecting other parts of the molecule.
Caption: Workflow for Boc-protection of the primary amine.
This protected intermediate, 3-(Boc-amino)-2,2-dimethyl-1-propanol, is a crucial building block in the synthesis of peptidomimetics and protease inhibitors, where the free hydroxyl group is further functionalized.[5]
Illustrative Experimental Protocol: Boc-Protection
The following protocol is a self-validating system for the synthesis of the Boc-protected intermediate, a cornerstone for its use in drug discovery.
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Amino-2,2-dimethyl-1-propanol (1.0 eq) in dichloromethane (DCM).
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Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution and stir for 10 minutes at 0 °C. The base acts as a scavenger for the acid byproduct.
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Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-(Boc-amino)-2,2-dimethyl-1-propanol.
Applications in Drug Discovery and Development
The unique structure of 3-Amino-2,2-dimethyl-1-propanol makes it a valuable scaffold in medicinal chemistry. The steric hindrance provided by the gem-dimethyl groups can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability.[5]
Case Study: Neurological Agents In the pursuit of treatments for ischemic stroke, novel derivatives of 3-amino-1-propanol have been synthesized and evaluated as potent sodium (Na+) channel blockers.[6] Specifically, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which share the core amino alcohol structure, demonstrated potent blocking activity on neuronal Na+ channels.[6] One compound, in particular, showed desirable neuroprotective effects in preclinical models.[6] This highlights the utility of the amino propanol backbone as a foundational element for generating new therapeutic agents targeting neurological disorders. The structural rigidity and lipophilicity can be fine-tuned by derivatizing both the amine and alcohol functionalities, showcasing the versatility of this building block.
Other Pharmaceutical Applications:
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Peptidomimetics: The protected form is used to create non-natural amino acid analogs that mimic peptide structures but with enhanced stability and oral bioavailability.[5]
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Enzyme Inhibitors: It serves as a key intermediate in the synthesis of protease inhibitors.[5]
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Cyclic Carbamates: The compound is a direct reactant in the synthesis of cyclic carbamates, which are themselves important heterocyclic structures in medicinal chemistry.[1]
Spectroscopic and Safety Profile
Spectroscopic Data: Structural confirmation is typically achieved through standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the CH₂-O, CH₂-N protons, the NH₂ protons, the two methyl groups (which would appear as a singlet), and the OH proton. Spectroscopic data is available for reference from sources like ChemicalBook.[7]
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for O-H and N-H stretching (typically a broad band in the 3300-3400 cm⁻¹ region) and C-H stretching (around 2800-3000 cm⁻¹).
Safety and Handling: As a corrosive and irritant chemical, proper handling of 3-Amino-2,2-dimethyl-1-propanol is critical.
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Hazards: The compound is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[3]
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Precautions:
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Always handle in a well-ventilated area or chemical fume hood.[8]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
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Avoid breathing dust or vapors.[3]
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Store in a tightly closed container in a dry, cool place, as the material can be hygroscopic.[2]
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Dispose of contents and container to an approved waste disposal plant.
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Conclusion
3-Amino-2,2-dimethyl-1-propanol is more than a simple bifunctional molecule; it is a sophisticated building block whose value is significantly enhanced by its sterically hindered neopentyl core. This feature provides a powerful tool for medicinal chemists to design drug candidates with improved metabolic stability and controlled stereochemistry. Its straightforward reactivity, coupled with the ability for selective protection of its functional groups, ensures its continued and expanding role in the synthesis of complex pharmaceuticals and other high-value chemical entities. Understanding its core chemical properties is essential for leveraging its full potential in research and development.
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3-(Boc-amino)-2,2-dimethyl-1-propanol. MySkinRecipes. [Link]
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Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. PubMed. [Link]
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The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Reaction Kinetics of CO 2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. ResearchGate. [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
- United States Patent Office.
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